2-Nitrobenzenediazonium
Overview
Description
2-Nitrobenzenediazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound specifically has a nitro group (-NO₂) at the second position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzenediazonium is typically synthesized through the diazotization of 2-nitroaniline. The process involves the reaction of 2-nitroaniline with nitrous acid, which is usually generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction mixture is carefully controlled to maintain the required temperature and pH levels. The resulting diazonium salt is often isolated as a stable tetrafluoroborate or sulfate salt to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or copper(I) bromide.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium dithionite or catalytic hydrogenation
Major Products:
Substitution Reactions: Yield halogenated benzenes, phenols, or nitriles.
Coupling Reactions: Produce azo compounds.
Reduction Reactions: Result in the formation of 2-nitroaniline
Scientific Research Applications
2-Nitrobenzenediazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Nitrobenzenediazonium primarily involves the formation of reactive intermediates through the cleavage of the diazonium group. This can lead to the formation of radicals or cations, which then participate in various chemical transformations. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
4-Nitrobenzenediazonium: Similar in structure but with the nitro group at the fourth position.
Benzenediazonium: Lacks the nitro group, making it less reactive in certain reactions.
2-Chlorobenzenediazonium: Has a chlorine atom instead of a nitro group, leading to different reactivity patterns .
Uniqueness: 2-Nitrobenzenediazonium is unique due to the presence of both the diazonium and nitro groups, which confer distinct reactivity patterns. The nitro group is electron-withdrawing, making the diazonium group more reactive towards nucleophilic substitution and coupling reactions. This dual functionality allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
2-nitrobenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O2/c7-8-5-3-1-2-4-6(5)9(10)11/h1-4H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSDBGAHOKDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N3O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067158 | |
Record name | Benzenediazonium, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25910-37-6 | |
Record name | 2-Nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25910-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025910376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROBENZENEDIAZONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44JW8Z2KXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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